Specific Scientific Field: Chemistry - Organic Synthesis
Application Summary: Lithium morpholinoborohydride (LAB) is a reagent used for reduction-amination reactions . It is capable of reducing a variety of functional groups .
Methods of Application: The specific method of application would depend on the particular reaction being carried out. Generally, LAB is added to the reaction mixture to facilitate the reduction-amination process .
Results or Outcomes: The use of LAB in reduction-amination reactions can lead to the formation of new compounds. The specific outcomes would depend on the reactants used .
Specific Scientific Field: Material Science - Battery Technology
Application Summary: In lithium-metal batteries, grains of lithium can become electrically isolated from the anode, lowering battery performance . Experiments reveal that rest periods after battery discharge might help to solve this problem .
Methods of Application: The lithium-metal batteries are discharged and then allowed to rest. This rest period allows electrically isolated lithium metal to reconnect to the anode .
Results or Outcomes: The rest periods after battery discharge have been found to restore the performance of discharged lithium-metal batteries . This could potentially improve the efficiency and lifespan of these batteries .
Methods of Application: The electrolytes containing FEC and LiDFOB additives, which have a high oxidation potential beyond 5.0 V (vs. Li+/Li), are added to the basic electrolyte .
Results or Outcomes: The modified electrolytes can perfectly match the LRM at high temperature and voltage . The capacity retention rate of the LRM/Li battery after 200 cycles was 66.5% at 25°C, and 68.7% after 100 cycles at 40°C .
Specific Scientific Field: Chemical Engineering - Lithium Recovery
Application Summary: Lithium morpholinoborohydride is used in the fabrication of antifouling lithium-imprinted hybrid membranes (LIHMs) for the selective recovery of lithium from complex systems .
Methods of Application: The LIHMs are fabricated through a hydrolysis polymerization method .
Results or Outcomes: The LIHMs can selectively recover lithium from complex systems, which is of great significance with the increasing demand for lithium resources .
Lithium morpholinoborohydride (LiBH(Morph)), also known as lithium tetrakis(dimethylamino)borohydride, is a reducing agent commonly used in organic synthesis. It is typically encountered as a 1M solution in the solvent tetrahydrofuran (THF) [, ]. Its significance lies in its ability to selectively reduce a variety of functional groups under mild reaction conditions []. Due to its air and moisture sensitivity, LiBH(Morph) is usually handled and stored under an inert atmosphere, such as nitrogen or argon [].
LiBH(Morph) features a tetrahedral structure with a central boron atom bonded to a hydride (H) and three morpholino groups (C4H8NO). The remaining site is occupied by a lithium cation (Li+). The morpholino groups contribute electron density to the boron atom, making the B-H bond more reactive towards oxidation []. This structure allows LiBH(Morph) to act as a hydride donor in reduction reactions.
LiBH(Morph) is typically synthesized by the reaction of lithium borohydride (LiBH4) with morpholine (C4H9NO) in THF at low temperatures [].
LiBH4 + 3 Morpholine → LiBH(Morph) + 3 (H-Morpholine)
LiBH(Morph) is a versatile reducing agent capable of reducing various functional groups in organic molecules. Some key examples include:
R-C=O + LiBH(Morph) → R-CHOH + LiBO(Morph)
R-C=N-R' + LiBH(Morph) → R-CH2-NHR' + LiBO(Morph)
LiBH(Morph) decomposes upon exposure to moisture or air, releasing hydrogen gas (H2) and forming boric acid derivatives [].
In reduction reactions, LiBH(Morph) acts as a hydride donor. The B-H bond breaks heterolytically, releasing a hydride ion (H-) to the substrate being reduced. The morpholino groups stabilize the resulting positively charged boron species []. The specific mechanism of reduction depends on the functional group being targeted.
LiBH(Morph) is a flammable and irritant compound. It can react violently with water or strong oxidizing agents, releasing flammable hydrogen gas [].
The general reaction with water can be represented as follows:
Lithium morpholinoborohydride can be synthesized through several methods:
Lithium morpholinoborohydride has several applications:
Lithium morpholinoborohydride shares similarities with several other compounds within the borohydride family and lithium-based reagents. Below is a comparison highlighting its uniqueness:
Compound | Reducing Agent Strength | Solubility | Unique Features |
---|---|---|---|
Lithium Borohydride | Strong | High (in ethers) | Commonly used for carbonyl reductions |
Sodium Borohydride | Moderate | High | More commonly used than lithium borohydride |
Lithium Dimethylaminoborohydride | Moderate | Soluble in water | Used for selective reductions |
Lithium Morpholinoborohydride | Strong | Soluble in water | Incorporates cyclic amine structure; unique reactivity profile |
Lithium morpholinoborohydride stands out due to its combination of lithium's reactivity and the unique structural properties imparted by morpholine, allowing for specific applications in organic synthesis that may not be achievable with other borohydrides.
Flammable;Corrosive